molecular formula C17H12ClN3 B1349579 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile CAS No. 55432-07-0

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile

Cat. No.: B1349579
CAS No.: 55432-07-0
M. Wt: 293.7 g/mol
InChI Key: SEISKGMLVBKBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the pyrazole ring, along with an acetonitrile group at the 4-position

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable chlorinated aromatic compound reacts with the pyrazole intermediate.

    Addition of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic addition reaction using a suitable nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar pyrazole derivatives and can impart specific properties that are valuable in various applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISKGMLVBKBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970777
Record name [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55432-07-0
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55432-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055432070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.